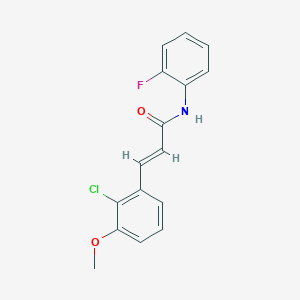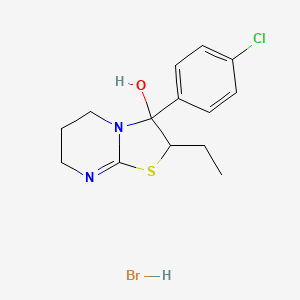
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a nitrobenzylidene group attached to the 4-position of the dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine typically involves the condensation of 1-methyl-4-piperidone with 4-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an iminium intermediate, which then undergoes elimination to yield the desired product. The reaction conditions often include the use of pyrrolidine as a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-methyl-4-(4-aminobenzylidene)-1,4-dihydropyridine.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted nitrobenzylidene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive dihydropyridines.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the dihydropyridine ring can interact with biological receptors or enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylidene-1H-imidazol-5(4H)-ones: These compounds share structural similarities and have been studied for their fluorescent properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications.
Uniqueness
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is unique due to the presence of both a nitrobenzylidene group and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
2590-87-6 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
1-methyl-4-[(4-nitrophenyl)methylidene]pyridine |
InChI |
InChI=1S/C13H12N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-10H,1H3 |
Clé InChI |
DRAUPCPPCPEKKF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)





![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)

![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)


